4,5-Dichloro-2-(difluoromethoxy)benzyl chloride
Overview
Description
Scientific Research Applications
Synthesis of Heterocyclic Compounds
4,5-Dichloro-1,2-dithiole-3-thione, a structurally related compound, has been utilized in the synthesis of various heterocyclic derivatives, such as benzimidazole, benzoxazole, and benzothiazole derivatives. This process involves 1,3-dipolar cycloaddition and subsequent reactions with nucleophiles, showcasing the potential of dichloro-substituted compounds in synthesizing complex heterocyclic structures (Ogurtsov et al., 2003).
Catalytic Processes and Chemical Transformations
The liquid-phase chlorination of benzyl chloride, which might share reactivity traits with 4,5-Dichloro-2-(difluoromethoxy)benzyl chloride, has been studied using zeolite catalysts. These studies highlight the selectivity and efficiency of catalytic systems in promoting specific chlorination reactions, suggesting potential catalytic applications for dichloro-substituted benzyl chlorides (Singh & Kale, 1999).
Synthesis of Phthalocyanines
4,5-Dichloro-1,2-dicyanobenzene, a compound with some similarity in functional groups to 4,5-Dichloro-2-(difluoromethoxy)benzyl chloride, was used to prepare disubstituted dicyanobenzenes, which were then converted into octasubstituted phthalocyanines. This highlights the potential of dichloro-substituted compounds in the synthesis of complex organic molecules, which are important in materials science and organic electronics (Wöhrle et al., 1993).
Nucleophilic Substitution Reactions
The reactivity of dichloro-substituted compounds in nucleophilic substitution reactions has been demonstrated in the synthesis of benzyl-4-chlorophenol, a disinfectant, from 4-chlorophenol and benzyl chloride. This indicates the potential of 4,5-Dichloro-2-(difluoromethoxy)benzyl chloride in similar synthetic applications (Sun Jing-xin, 2003).
properties
IUPAC Name |
1,2-dichloro-4-(chloromethyl)-5-(difluoromethoxy)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl3F2O/c9-3-4-1-5(10)6(11)2-7(4)14-8(12)13/h1-2,8H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEFZPZHSYLTVTM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Cl)OC(F)F)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl3F2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701188642 | |
Record name | Benzene, 1,2-dichloro-4-(chloromethyl)-5-(difluoromethoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701188642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Dichloro-2-(difluoromethoxy)benzyl chloride | |
CAS RN |
1803790-27-3 | |
Record name | Benzene, 1,2-dichloro-4-(chloromethyl)-5-(difluoromethoxy)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1803790-27-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 1,2-dichloro-4-(chloromethyl)-5-(difluoromethoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701188642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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